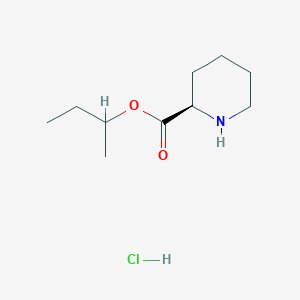

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the provided papers. In the first paper, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process with a total yield of 49.9% . The second paper outlines an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for nociceptin antagonists . This synthesis involves diastereoselective reduction and isomerization steps, and it is scalable for large-scale production.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are confirmed using spectroscopic methods. Mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy are employed to confirm the structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are characterized by their selectivity and efficiency. The first paper does not detail the specific reactions but mentions a three-step synthesis . The second paper describes a diastereoselective reduction using a combined trifluoroacetic acid (TFA) and sodium borohydride (NaBH4) reduction system, followed by an isomerization under basic conditions to achieve the desired stereochemistry . These reactions are significant for producing enantiomerically pure compounds, which is essential for the biological activity of the drugs.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride" are not discussed in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds are typically solid at room temperature and their physical properties such as melting points, solubility, and stability are important for their handling and use in further chemical reactions. The chemical properties, including reactivity and the presence of functional groups, dictate their role as intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

- Piperidine-4-carboxylic acid and ethyl carbonochloridate were utilized as starting materials in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the use of piperidine derivatives in chemical synthesis processes Zheng Rui, 2010.

- A comprehensive overview of the synthesis, pharmacological properties, and applications of various 1-substituted piperidines, including butan-1-ol derivatives, has been detailed, highlighting their significance in the field of medicinal chemistry R. Vardanyan, 2018.

Chemical Structure and Modification

- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized as an important intermediate in biologically active compounds, showcasing the role of piperidine derivatives in complex chemical synthesis D. Kong et al., 2016.

Biological Activities and Applications

Antagonistic Activity and Drug Development

- Various 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives have been identified as potent CCR5 antagonists, illustrating the therapeutic potential of piperidine derivatives in treating conditions like HIV-1 P. Finke et al., 2001.

Enzyme Inhibition and Metabolic Effects

- Novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2, demonstrating their potential in regulating metabolic processes Tomomichi Chonan et al., 2011.

Synthesis of Piperidine Derivatives as Intermediates

- The synthesis of 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride showcases the utilization of piperidine derivatives as intermediates in chemical synthesis Zhang Guan-you, 2010.

CGRP Receptor Antagonism

- The development of a stereoselective and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist further exemplifies the therapeutic relevance of piperidine derivatives Reginald O. Cann et al., 2012.

Propiedades

IUPAC Name |

butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCWEOYTSAMWCQ-ICLMXVQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)[C@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)